molecular formula C9H7ClN2O2 B13849422 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid

4-Chloro-2-methyl-2H-indazole-5-carboxylic acid

Cat. No.: B13849422
M. Wt: 210.62 g/mol
InChI Key: MEXPHKLOKKMZFG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted indazoles, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid is unique due to the presence of both chloro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-2-methylindazole-5-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-4-6-7(11-12)3-2-5(8(6)10)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MEXPHKLOKKMZFG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Cl)C(=O)O

Origin of Product

United States

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